molecular formula C4H2FIS B8019797 2-Fluoro-5-iodothiophene

2-Fluoro-5-iodothiophene

Cat. No.: B8019797
M. Wt: 228.03 g/mol
InChI Key: QKBQPGIVOIYVJF-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom

Scientific Research Applications

2-Fluoro-5-iodothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is used in the production of organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the direct iodination of 2-fluorothiophene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: 2-Fluoro-5-substituted thiophenes.

    Coupling Reactions: Biaryl or alkyne-substituted thiophenes.

    Oxidation and Reduction: Sulfoxides, sulfones, or dihydrothiophenes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodothiophene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2-Fluorothiophene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    5-Iodothiophene: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    2-Bromo-5-fluorothiophene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 2-Fluoro-5-iodothiophene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIS/c5-3-1-2-4(6)7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBQPGIVOIYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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